Cas no 61266-34-0 (1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene)

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene is a versatile organic compound featuring both a bromoalkyne and a nitrobenzene functional group. Its molecular structure, characterized by the presence of a terminal alkyne and an electron-withdrawing nitro group, makes it a valuable intermediate in synthetic chemistry. The bromine substituent enhances reactivity in cross-coupling reactions, such as Sonogashira or Suzuki couplings, while the nitro group facilitates further functionalization via reduction or nucleophilic aromatic substitution. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its stability under standard conditions and well-defined reactivity profile ensure reliable performance in complex organic transformations.
1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene structure
61266-34-0 structure
Product Name:1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene
CAS No:61266-34-0
MF:C9H6BrNO2
MW:240.053441524506
MDL:MFCD22482466
CID:486556
PubChem ID:53858947
Update Time:2025-05-20

1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-(3-bromo-1-propynyl)-4-nitro-
    • 1-(3-bromoprop-1-ynyl)-4-nitrobenzene
    • 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene
    • SCHEMBL11338106
    • 61266-34-0
    • DTXSID00707188
    • EN300-319754
    • MDL: MFCD22482466
    • Inchi: 1S/C9H6BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,7H2
    • InChI Key: GVDGXGDWXLRQLM-UHFFFAOYSA-N
    • SMILES: BrCC#CC1C=CC(=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 238.95818
  • Monoisotopic Mass: 238.958
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.8Ų

Experimental Properties

  • PSA: 43.14

1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene Pricemore >>

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Additional information on 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene (CAS No. 61266-34-0): A Comprehensive Overview

1-(3-Bromoprop-1-yn-1-yl)-4-nitrobenzene, also known by its CAS registry number 61266-34-0, is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a nitrobenzene moiety with a 3-bromopropargyl group, making it a valuable intermediate in the synthesis of various functional materials and bioactive molecules. Recent advancements in synthetic methodologies and its applications have further solidified its importance in modern chemical research.

The molecular structure of 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene consists of a benzene ring substituted with a nitro group at the para position and a propargyl bromide group at the meta position. This arrangement not only imparts stability to the molecule but also facilitates various chemical transformations. The nitro group is a strong electron-withdrawing substituent, which can influence the electronic properties of the aromatic ring, making it reactive towards electrophilic substitution reactions. On the other hand, the propargyl bromide group introduces alkyne functionality, enabling the molecule to participate in alkyne-specific reactions such as Sonogashira coupling and other cross-coupling reactions.

Recent studies have highlighted the potential of 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene as a building block for constructing advanced materials. For instance, researchers have utilized this compound to synthesize conjugated polymers with tailored electronic properties. These polymers exhibit promising applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability of this compound to undergo controlled polymerization under mild conditions has been a focal point of recent investigations, underscoring its utility in materials science.

In the realm of pharmacology, 1-(3-bromoprop-1-yn-1-yl)-4-nitrobenzene has been employed as an intermediate in the synthesis of bioactive compounds. Its reactivity towards nucleophilic substitution reactions allows for the introduction of various functional groups, which can modulate biological activity. For example, derivatives of this compound have been explored for their potential as anticancer agents, where the nitro group contributes to redox cycling and subsequent cytotoxic effects. Additionally, its alkyne functionality enables click chemistry approaches, facilitating the construction of complex molecular architectures with high precision.

The synthesis of 1-(3-bromopropargyl)-4-nitrobenzene typically involves multi-step processes that combine aromatic substitution reactions with alkyne chemistry. Recent advancements in catalytic methods have streamlined its production, making it more accessible for large-scale applications. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to construct this compound with high efficiency and selectivity. These methods not only enhance the scalability of synthesis but also minimize environmental impact, aligning with green chemistry principles.

From an analytical standpoint, 1-(3-bromopropargyl)-4-nitrobenzene can be characterized using a variety of spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for confirming the regiochemistry of substitution on the aromatic ring and verifying the presence of the alkyne functionality. Mass spectrometry provides insights into the molecular weight and fragmentation patterns, aiding in structural elucidation. Additionally, X-ray crystallography has been employed to determine its three-dimensional structure, revealing insights into intermolecular interactions and packing motifs.

Looking ahead, the versatility of CAS No 61266-34-0 positions it as a key player in future chemical innovations. Its role as an intermediate in drug discovery pipelines and materials synthesis continues to expand, driven by ongoing research into novel reaction pathways and applications. As chemists continue to unlock its potential through innovative methodologies, this compound is poised to make significant contributions to both academic and industrial sectors.

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